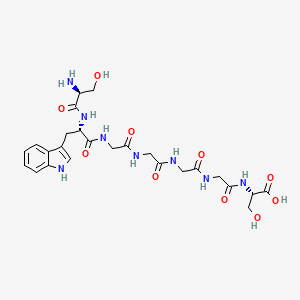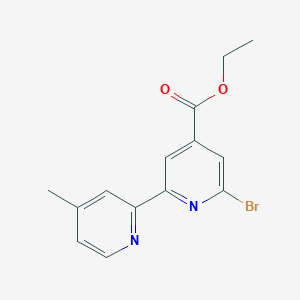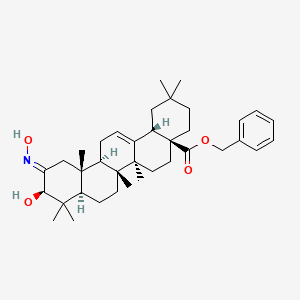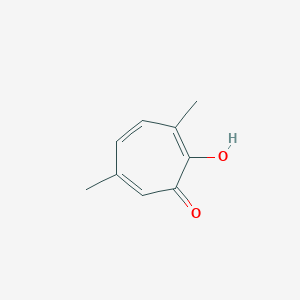![molecular formula C11H16N4O2 B12612375 N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide CAS No. 919772-04-6](/img/structure/B12612375.png)
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-aminoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide involves the inhibition of autotaxin, an enzyme that produces lysophosphatidic acid. By inhibiting autotaxin, the compound reduces the levels of lysophosphatidic acid, thereby modulating various physiological and pathological processes. This inhibition can affect molecular targets and pathways involved in cancer progression, inflammation, and pain .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)benzamide: A simpler analog with similar biological activity.
N-(2-Amino-2-oxoethyl)benzamide: Another analog with variations in the amino and oxo groups.
Uniqueness
N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide is unique due to its dual amino and oxo functional groups, which contribute to its specific inhibitory activity against autotaxin.
Properties
CAS No. |
919772-04-6 |
|---|---|
Molecular Formula |
C11H16N4O2 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide |
InChI |
InChI=1S/C11H16N4O2/c12-5-6-14-11(17)8-1-3-9(4-2-8)15-7-10(13)16/h1-4,15H,5-7,12H2,(H2,13,16)(H,14,17) |
InChI Key |
LBWLLRVZSJJCBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)




![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)

![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)


